molecular formula C22H19FN2OS2 B2474206 2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326914-63-9

2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2474206
CAS No.: 1326914-63-9
M. Wt: 410.53
InChI Key: FGHAKNPLADMTOS-UHFFFAOYSA-N
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Description

2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H19FN2OS2 and its molecular weight is 410.53. The purity is usually 95%.
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Biological Activity

The compound 2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H18FN3OS
  • Molecular Weight : 341.42 g/mol
  • IUPAC Name : this compound

The biological activity of thieno[3,2-d]pyrimidine derivatives often involves interaction with various molecular targets:

  • Enzyme Inhibition : These compounds may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : They can act as modulators of receptors associated with neurotransmission or cell signaling pathways.

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives similar to the target compound inhibited the growth of breast and ovarian cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Mechanism : The presence of a fluorine atom in the benzyl group enhances lipophilicity, promoting better cellular uptake and efficacy against tumor cells.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives:

  • In Vitro Studies : Compounds with similar structures showed notable activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
  • Comparison Table :
Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 µg/mL
Compound BEscherichia coli25 µg/mL
Target CompoundVarious strainsTBD

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory effects:

  • Research Findings : Inflammation-related assays indicated that similar compounds reduced pro-inflammatory cytokine levels in vitro .
  • Mechanism : This effect is likely mediated through the inhibition of NF-kB signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives:

  • Functional Groups : The presence of sulfanyl and fluorobenzyl groups significantly enhances biological activity by improving binding affinity to target enzymes or receptors.
  • Dimethyl Substitution : The 3,4-dimethyl substitution on the benzyl group appears to enhance both solubility and bioactivity.

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2OS2/c1-14-7-8-16(11-15(14)2)13-28-22-24-19-9-10-27-20(19)21(26)25(22)12-17-5-3-4-6-18(17)23/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHAKNPLADMTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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